LSD1 Inhibitory Potency: Hexyl Derivative Outperforms Structurally Related Aminothiazole Leads
Hexyl(1,3-thiazol-5-ylmethyl)amine inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. This is substantially more potent than the aminothiazole hits and early leads described by Hitchin et al., which exhibited IC50 values ranging from 7 to 187 µM [2]. Even the most optimized compounds in that study (e.g., compound 6e, 1.2 µM; compound 6o, 1.5 µM) are 3- to 4-fold less potent than the hexyl derivative [2]. Compared to a benzothiazole-based LSD1 hit (IC50 = 2,500 nM) [3], the hexyl compound is approximately 7-fold more potent.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | Aminothiazole leads (7–187 µM); optimized aminothiazoles (1.2–1.5 µM); benzothiazole hit (2,500 nM) |
| Quantified Difference | 3.4- to 525-fold higher potency |
| Conditions | Recombinant human LSD1, H2O2 production assay, 30 min incubation [1]; recombinant LSD1 biochemical assay [2] |
Why This Matters
Higher potency at the enzymatic level can translate to lower required concentrations in cellular assays, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053) – LSD1 inhibition IC50 = 356 nM. View Source
- [2] Hitchin, J. R., Blagg, J., Burke, R., Burns, S., Cockerill, M. J., Fairweather, E. E., ... & Ogilvie, D. J. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 4(11), 1513-1522. View Source
- [3] BindingDB. (n.d.). BDBM50445336 (CHEMBL1797639) – LSD1 inhibition IC50 = 2,500 nM. View Source
